molecular formula C16H21NO6 B6663164 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid

1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid

Cat. No.: B6663164
M. Wt: 323.34 g/mol
InChI Key: FBTZDCGHHMXRAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid is a synthetic organic compound that features a cyclobutane ring and a trimethoxyphenyl group. The trimethoxyphenyl group is known for its presence in various biologically active molecules, making this compound of interest in medicinal chemistry and pharmacology .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid typically involves the reaction of 3,4,5-trimethoxyphenylacetic acid with cyclobutane-1-carboxylic acid under specific conditions. One common method includes the use of a coupling reagent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can be employed to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including anti-cancer and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The trimethoxyphenyl group is known to inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. The compound may also interact with other proteins and receptors, modulating various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[[2-(3,4,5-Trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid is unique due to its combination of a cyclobutane ring and a trimethoxyphenyl group, which imparts distinct chemical and biological properties. This structural uniqueness makes it a valuable compound for research and potential therapeutic applications .

Properties

IUPAC Name

1-[[2-(3,4,5-trimethoxyphenyl)acetyl]amino]cyclobutane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21NO6/c1-21-11-7-10(8-12(22-2)14(11)23-3)9-13(18)17-16(15(19)20)5-4-6-16/h7-8H,4-6,9H2,1-3H3,(H,17,18)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBTZDCGHHMXRAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CC(=O)NC2(CCC2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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